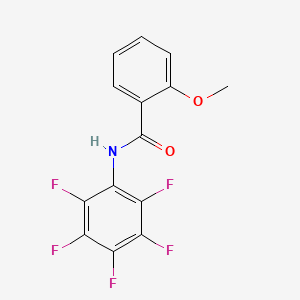
2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile
説明
2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile, also known as NP-PA, is a chemical compound that belongs to the family of acrylonitriles. NP-PA is a yellow crystalline powder that is used in scientific research for its various biochemical and physiological properties.
作用機序
The mechanism of action of 2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile is not fully understood. However, it is believed that this compound interacts with proteins and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This compound has been shown to bind to the active site of acetylcholinesterase, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the nervous system. This inhibition can lead to an increase in the concentration of acetylcholine in the synapse, which can enhance neurotransmission. Moreover, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease.
実験室実験の利点と制限
2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a fluorescent probe, which makes it easy to detect and quantify. Moreover, it is relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Moreover, it has a relatively short half-life, which can limit its usefulness in long-term experiments.
将来の方向性
There are several future directions for the use of 2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile in scientific research. One direction is to study the effect of this compound on other enzymes and proteins. Another direction is to study the effect of this compound on the aggregation of other proteins, such as tau protein, which is implicated in Alzheimer's disease. Moreover, it would be interesting to study the effect of this compound on the activity of enzymes and proteins in vivo, in animal models. Finally, it would be useful to develop new derivatives of this compound with improved solubility and half-life, to make it more useful for lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that is widely used in scientific research for its various biochemical and physiological properties. It is synthesized by the reaction of 4-nitrobenzaldehyde and 4-propoxybenzaldehyde with malononitrile in the presence of a catalyst. This compound is a fluorescent probe that is used to study the binding of small molecules to proteins, the effect of small molecules on the aggregation of amyloid beta peptides, and the activity of enzymes, such as acetylcholinesterase. This compound has several advantages for lab experiments, such as its fluorescent properties and ease of synthesis, but also has limitations, such as its low solubility and short half-life. There are several future directions for the use of this compound in scientific research, such as studying its effect on other enzymes and proteins, and developing new derivatives with improved properties.
科学的研究の応用
2-(4-nitrophenyl)-3-(4-propoxyphenyl)acrylonitrile is widely used in scientific research for its various biochemical and physiological properties. It is used as a fluorescent probe to study the binding of small molecules to proteins. This compound is also used to study the effect of small molecules on the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. Moreover, this compound is used to study the effect of small molecules on the activity of enzymes, such as acetylcholinesterase, which is involved in the degradation of acetylcholine in the nervous system.
特性
IUPAC Name |
(Z)-2-(4-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-11-23-18-9-3-14(4-10-18)12-16(13-19)15-5-7-17(8-6-15)20(21)22/h3-10,12H,2,11H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYWLBMPUWQRPB-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(4-biphenylyloxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4710056.png)
![5-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4710063.png)
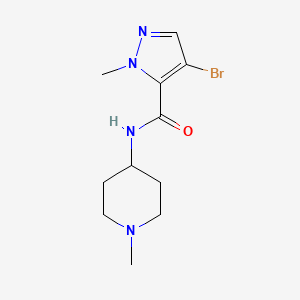
![2-{4-bromo-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-chlorophenyl)acetamide](/img/structure/B4710071.png)
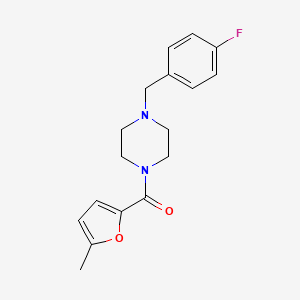
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4710083.png)
![N-(4-butylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4710094.png)
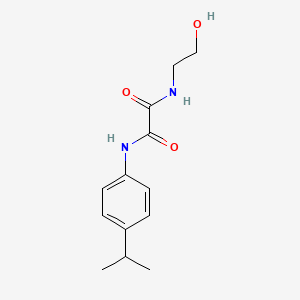
![N-(4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4710113.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4710118.png)
![ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4710123.png)
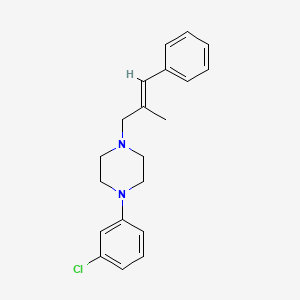
![ethyl 4-[5-(2,4-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4710143.png)
